molecular formula C6H12O3 B162798 Ethyl (R)-3-hydroxybutyrate CAS No. 24915-95-5

Ethyl (R)-3-hydroxybutyrate

Cat. No. B162798
CAS RN: 24915-95-5
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-RXMQYKEDSA-N
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Description

Ethyl ®-3-hydroxybutyrate is a chemical compound that belongs to the class of organic compounds known as beta hydroxy acids and derivatives . These are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom .


Synthesis Analysis

The synthesis of Ethyl ®-3-hydroxybutyrate can be achieved through various methods. One such method involves the modification of key enzymes like 4-HIL dehydrogenase (HILDH) for commercial-scale production . This results in an effective one-step carbonyl reduction to produce (2S,3R,4S)-4-HIL with strict stereoselectivity .


Molecular Structure Analysis

The molecular structure of Ethyl ®-3-hydroxybutyrate can be analyzed using various techniques such as density functional theory (DFT) calculations . These techniques provide insights into the geometric structure, interaction energy, and natural bond orbital analysis of the compound .


Chemical Reactions Analysis

Ethyl ®-3-hydroxybutyrate, like other esters, can undergo a variety of chemical reactions. For instance, esters can be made from carboxylic acids and alcohols, losing a molecule of water in the process .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl ®-3-hydroxybutyrate can be inferred from the properties of similar esters. For instance, esters are known for their diverse applications, including flavor and fragrance investigations, environmental studies, and diverse bioanalytical applications .

Scientific Research Applications

Stereoselective Synthesis in Microfluidic Chip Reactor

Ethyl (R)-3-hydroxybutyrate and its derivatives, like Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), are vital intermediates in fine chemistry, particularly in the synthesis of pharmacologically valuable products such as L-carnitine. The stereoselective synthesis of these compounds has been optimized in microfluidic chip reactors, showing high enantioselectivity and efficiency. Notably, the enantioselectivity of these synthesis processes is remarkable, reaching up to 99.4% for certain systems, demonstrating the precision of these methods in producing optically pure compounds (Kluson et al., 2019).

Biocatalytic Generation of Optically Pure Isomers

Enantiomers of Ethyl (R)-3-hydroxybutyrate are crucial for creating a wide range of chiral drugs. The use of microbial esterase, such as WDEst17, in kinetic resolution reactions has proven to be an effective and environmentally friendly approach to produce these enantiomers with high purity. Specifically, esterase WDEst17 has been used to generate (R)-3-hydroxybutyrate with an enantiomeric excess of 99% and a conversion rate of 65.05%, demonstrating its effectiveness and potential in pharmaceutical applications (Wang et al., 2018).

Large-Scale Stereoinversion for Pure Isomers

The large-scale preparation of enantiomerically pure ethyl (S)-3-hydroxybutyrate from (R)-ethyl 3-hydroxybutyrate showcases the ability to invert stereochemistry efficiently. This process, vital for producing specific pharmaceutical intermediates, indicates the scalability and practicality of synthesizing optically pure isomers in significant quantities (Carnell et al., 2004).

Salt-Tolerant Microbial Esterase for Drug Synthesis

Salt-tolerant microbial esterases, like WDEst17, are not only efficient biocatalysts for generating (R)-3-hydroxybutyrate but also exhibit unique enantio-selectivity, providing valuable tools for preparing chiral drug intermediates. The precision and adaptability of these enzymes under various conditions highlight their importance in the pharmaceutical manufacturing sector (Wang et al., 2018).

Ionic Liquid Containing Systems for Bioreduction

The use of hydrophilic ionic liquids, like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), in the asymmetric bioreduction of ethyl acetoacetate to Ethyl (R)-3-hydroxybutyrate catalyzed by Pichia membranaefaciens cells, demonstrates the enhancement of enantioselectivity and reduction of substrate inhibition. This approach underscores the potential of ionic liquids in improving biocatalytic processes for pharmaceutical applications (He et al., 2009).

Safety And Hazards

The safety data sheets of similar compounds like Ethyl acetate and Diethyl ether suggest that they are highly flammable and can cause serious eye irritation . It’s important to handle such compounds with care and use appropriate safety measures.

Future Directions

The future directions in the field of Ethyl ®-3-hydroxybutyrate could involve exploring novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations .

Relevant Papers Several papers have been published on the synthesis and application of Ethyl ®-3-hydroxybutyrate and similar compounds . These papers provide valuable insights into the potential applications and future directions of this compound.

properties

IUPAC Name

ethyl (3R)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSUIQOIVADKIM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331464
Record name Ethyl (R)-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-3-hydroxybutyrate

CAS RN

24915-95-5
Record name Ethyl (R)-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3R)-3-hydroxybutanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
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1.5 mL
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Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
Quantity
1.95 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
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Type
reactant
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4 mL
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Name
PHA
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Quantity
10.5 mg
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (R)-3-hydroxybutyrate
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Ethyl (R)-3-hydroxybutyrate

Citations

For This Compound
197
Citations
JY He, LM Zhou, P Wang, L Zu - Process Biochemistry, 2009 - Elsevier
A hydrophilic ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF 4 ) was successfully employed as co-solvent for asymmetric bioreduction of ethyl acetoacetate (EOB) …
Number of citations: 53 www.sciencedirect.com
Y Nakashimada, H Kubota, A Takayose… - Journal of bioscience …, 2001 - Elsevier
We found that the asymmetric reduction of ethyl acetoacetate (EAA) to ethyl (R)-3-hydroxybutyrate (EHB) by Paracoccus denitrificans could be induced by nitrate addition under …
Number of citations: 22 www.sciencedirect.com
F Zaccone, V Venturi, PP Giovannini, C Trapella… - Catalysts, 2021 - mdpi.com
Recent studies have highlighted the therapeutic and ergogenic potential of the ketone body ester, (R)-3-hydroxybutyl-(R)-3-hydroxybutyrate. In the present work, the enzymatic …
Number of citations: 5 www.mdpi.com
Y Wang, Y Xu, Y Zhang, A Sun, Y Hu - Chirality, 2018 - Wiley Online Library
The two enantiomers of ethyl 3‐hydroxybutyrate are important intermediates for the synthesis of a great variety of valuable chiral drugs. The preparation of chiral drug intermediates …
Number of citations: 9 onlinelibrary.wiley.com
AJ Carnell, R Head, D Bassett, M Schneider - Tetrahedron: Asymmetry, 2004 - Elsevier
A three step method for the large scale preparation of enantiomerically pure ethyl (S)-3-hydroxybutyrate is reported starting from the commercial biopolymer poly[(R)-hydroxybutyrate]. …
Number of citations: 17 www.sciencedirect.com
Z Duan, Y Wang, B Ouyang, P Wang - Bioprocess and Biosystems …, 2023 - Springer
Ionic liquids (ILs) which synthesized from bio-renewable materials have recently attracted much attention for their applications in biocatalysis. Ethyl (R)-3-hydroxybutyrate ((R)-EHB) as a …
Number of citations: 3 link.springer.com
Y Wang, Y Zhang, Y Hu - Applied biochemistry and biotechnology, 2016 - Springer
One novel microbial esterase PHE21 was cloned from the genome of Pseudomonas oryzihabitans HUP022 identified from the deep sea of the Western Pacific. PHE21 was …
Number of citations: 12 link.springer.com
P Wang, M Zhou, JY He, L Zu - J. Biotechnol, 2008 - hero.epa.gov
A hydrophobic ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM] PF6) was used as the solvent for asymmetric bioreduction of ethyl acetoacetate (EOB) to prepare …
Number of citations: 1 hero.epa.gov
D Seebach, HF Chow, RFW Jackson… - Liebigs Annalen der …, 1986 - Wiley Online Library
The macrodiolide antibiotic elaiophylin (6, Scheme 1) is converted into an aglycone 8a by acid‐catalysed cleavage of the deoxyfucoses in methanol, with replacement of two lactol OH‐…
Y Lee, SH Park, IT Lim, K Han, SY Lee - Enzyme and microbial technology, 2000 - Elsevier
An efficient method for the preparation of optically active alkyl (R)-(−)-3-hydroxybutyrates by chemical depolymerization of biopolymer, poly-(R)-(−)-(3-hydroxybutyrate), was established. …
Number of citations: 80 www.sciencedirect.com

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